molecular formula C9H7ClFIO B14044920 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Cat. No.: B14044920
M. Wt: 312.50 g/mol
InChI Key: OLCSXFZZSAEKGW-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the chlorination of 1-(4-fluoro-2-iodophenyl)propan-2-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like NaOH).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to biological effects. The exact pathways involved would vary based on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the phenyl ring. This unique combination of halogens can impart distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H7ClFIO

Molecular Weight

312.50 g/mol

IUPAC Name

1-chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

InChI

InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

OLCSXFZZSAEKGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)I)Cl

Origin of Product

United States

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